3-((4-Chloropyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine

Catalog No.
S12335134
CAS No.
1346708-22-2
M.F
C10H15ClN2O
M. Wt
214.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-((4-Chloropyridin-2-yl)oxy)-N,N-dimethylpropan-1...

CAS Number

1346708-22-2

Product Name

3-((4-Chloropyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine

IUPAC Name

3-(4-chloropyridin-2-yl)oxy-N,N-dimethylpropan-1-amine

Molecular Formula

C10H15ClN2O

Molecular Weight

214.69 g/mol

InChI

InChI=1S/C10H15ClN2O/c1-13(2)6-3-7-14-10-8-9(11)4-5-12-10/h4-5,8H,3,6-7H2,1-2H3

InChI Key

LKYWGQGUCZDJNO-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCOC1=NC=CC(=C1)Cl

3-((4-Chloropyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine is a chemical compound with the molecular formula C10H15ClN2OC_{10}H_{15}ClN_2O and a molecular weight of approximately 214.69 g/mol. This compound features a chloropyridine moiety connected via an ether linkage to a dimethylpropanamine group. The presence of the chloropyridine ring contributes to its unique chemical properties, making it a subject of interest in medicinal chemistry and organic synthesis.

The chemical behavior of 3-((4-Chloropyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine can be characterized by several important reactions:

  • Nucleophilic Substitution: The chlorine atom in the chloropyridine ring can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Reduction Reactions: The compound can be subjected to reduction processes, which may alter the amine functionality.
  • Esterification: The hydroxyl group can participate in esterification reactions, forming esters with carboxylic acids.

These reactions are significant in the synthesis of derivatives and analogs that may exhibit enhanced biological activity.

3-((4-Chloropyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine has demonstrated potential biological activities, particularly in the context of pharmacology. Studies suggest that this compound may interact with various biological targets, including receptors and enzymes involved in neurological processes. Its structural characteristics allow it to engage in significant molecular interactions, potentially influencing pathways related to neurotransmission and neuroprotection.

The synthesis of 3-((4-Chloropyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine typically involves several steps:

  • Chlorination of Pyridine: Starting from 4-pyridinol, chlorination is performed using reagents like thionyl chloride or phosphorus oxychloride to yield 4-chloropyridine.
  • Etherification: The chloropyridine is then reacted with 3-chloropropan-1-ol in the presence of a base such as potassium carbonate to form the ether linkage.
  • Amination: Finally, reductive amination is conducted using dimethylamine and a reducing agent like sodium cyanoborohydride to produce the final amine product.

These methods highlight the compound's synthetic accessibility for further research and application.

3-((4-Chloropyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine has several applications across various fields:

  • Medicinal Chemistry: It serves as a building block for developing pharmaceutical agents targeting neurological disorders.
  • Organic Synthesis: The compound can act as an intermediate in synthesizing more complex organic molecules.
  • Research Tool: It is used in biological studies to investigate the effects of chloropyridine derivatives on cellular processes.

Interaction studies indicate that 3-((4-Chloropyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine may interact with specific proteins or receptors within biological systems. Its ability to form hydrogen bonds and engage in π-π stacking interactions enhances its potential as a lead compound for drug development targeting neurological pathways.

Several compounds share structural similarities with 3-((4-Chloropyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine, including:

  • 3-(4-Bromopyridin-2-yl)oxy-N,N-dimethylpropan-1-amine
    • Contains bromine instead of chlorine, potentially altering its biological activity.
  • 3-(Pyridin-2-yloxy)-N,N-dimethylpropan-1-amine
    • Lacks halogen substitution; may exhibit different reactivity and interaction profiles.
  • 3-(2-Methylpyridin-4-yloxy)-N,N-dimethylpropan-1-amine
    • Features a methyl group on the pyridine ring, affecting steric and electronic properties.

Comparison Table

Compound NameHalogen TypeBiological Activity PotentialUnique Features
3-((4-Chloropyridin-2-yloxy)-N,N-dimethylpropan-1-amChlorineModerateChlorinated structure
3-(4-Bromopyridin-2-yloxy)-N,N-dimethylpropan-1-amBromineHighEnhanced reactivity due to bromine
3-(Pyridin-2-yloxy)-N,N-dimethylpropan-1-amNoneLowNo halogen substitution
3-(2-Methylpyridin-4-yloxy)-N,N-dimethylpropan-amNoneModerateMethyl substitution affecting properties

The uniqueness of 3-((4-Chloropyridin-2-yloxy)-N,N-dimethylpropan-am lies in its specific halogenation pattern and structural features that influence its chemical behavior and biological interactions, making it a valuable candidate for further research and development in medicinal chemistry.

XLogP3

2.2

Hydrogen Bond Acceptor Count

3

Exact Mass

214.0872908 g/mol

Monoisotopic Mass

214.0872908 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

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